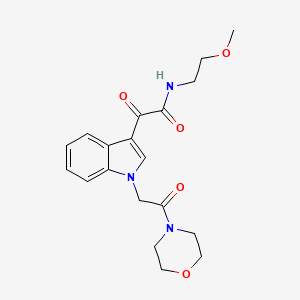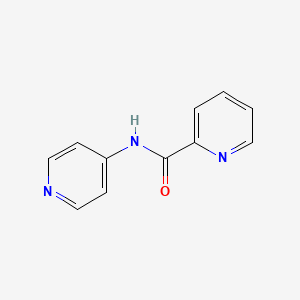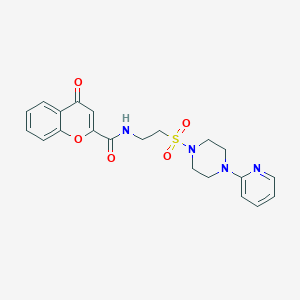
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alternate Substrates for E. coli Dihydropteroate Synthase
Sulfonamides, including compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been studied for their interactions with enzymes such as dihydropteroate synthase in Escherichia coli. These studies have shown that some sulfonamides can act as efficient alternate substrates for this enzyme, competing with p-aminobenzoic acid and contributing to the antimicrobial action of sulfonamides. The significance of these observations in the context of antimicrobial action suggests a potential avenue for investigating the applications of this compound in microbial resistance studies (Roland et al., 1979).
Microbial Degradation Pathways
Research on the microbial degradation of sulfonamides has identified novel pathways involving ipso-hydroxylation followed by fragmentation. These pathways, which lead to the breakdown of sulfonamide antibiotics in microbial strains such as Microbacterium sp., could provide insights into the biodegradation and environmental fate of related compounds, including this compound. Such studies are crucial for understanding how these compounds might be removed or transformed in the environment, potentially affecting antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Spectral Evaluation
The synthesis and spectral evaluation of sulfonamides, including the examination of their biological activities, is a significant area of research. Studies have focused on the synthesis of various sulfonamide derivatives, characterized by spectral techniques such as 1H-NMR, IR, and EI-MS, and examined for their antimicrobial activities. Such research underpins the development of new pharmaceuticals and could inform the synthesis and application of this compound in medical science (Rehman et al., 2019).
Binding Studies and Enzyme Inhibition
Binding studies using fluorescent probes have provided insights into the interactions between sulfonamides and proteins such as bovine serum albumin. These studies help in understanding the binding mechanisms and potential therapeutic applications of sulfonamides. Furthermore, research on sulfonamides as enzyme inhibitors, including their effects on enzymes such as cyclooxygenase-2 (COX-2), has highlighted their potential in developing treatments for conditions such as arthritis and inflammation. Investigations into the binding and inhibition properties of sulfonamides could inform similar studies on this compound, exploring its therapeutic applications and interactions with biological molecules (Jun et al., 1971).
Mechanism of Action
Target of action
The targets of a compound are usually proteins such as enzymes or receptors. The specific targets would depend on the structure of the compound and its chemical properties. For instance, compounds containing an indole nucleus have been found to bind with high affinity to multiple receptors .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(4-6-18-9-13)8-14-20(16,17)11-1-2-12-10(7-11)3-5-19-12/h1-2,7,14-15H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGINKOMTZYJJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)




![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)
